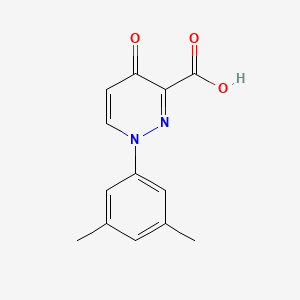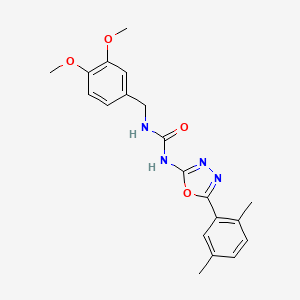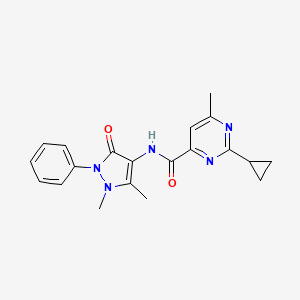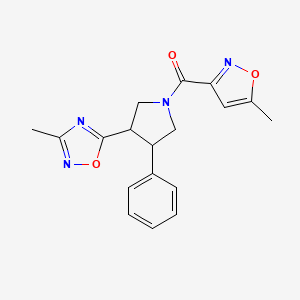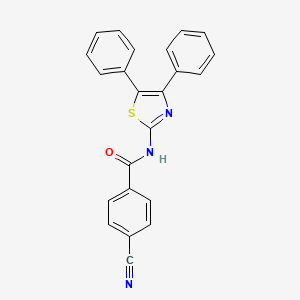
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound with the molecular formula C23H15N3OS . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of cyanoacetamide derivatives like 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) synthesized analogs similar to the target compound, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of such compounds in developing new antibacterial agents, emphasizing their effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their application in colorimetric sensing of fluoride anions. This study suggests the potential use of the target compound in environmental monitoring and analytical chemistry, especially for detecting fluoride ions in solutions (Younes et al., 2020).
Anticancer Activity
Tiwari et al. (2017) reported the synthesis of compounds containing thiadiazole and benzamide groups, which showed significant anticancer activity against various human cancer cell lines. This research underlines the therapeutic potential of compounds related to 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in oncology, offering a basis for further investigation into their use as anticancer agents (Tiwari et al., 2017).
Antioxidant Activity
Cabrera-Pérez et al. (2016) synthesized benzothiazole derivatives, including compounds similar to the target molecule, and evaluated their antioxidant activity. The results indicate that these compounds could serve as effective antioxidants, potentially applicable in conditions related to oxidative stress (Cabrera-Pérez et al., 2016).
Dye-Sensitized Solar Cells
Yang et al. (2016) explored the influence of electron-acceptors on the performance of dye-sensitized solar cells, highlighting the role of cyano-containing compounds in improving cell efficiency. This study points to the potential application of the target compound in renewable energy technologies, especially in the design and optimization of photovoltaic devices (Yang et al., 2016).
Future Directions
Given the wide range of biological activities exhibited by thiazole derivatives , future research could focus on synthesizing new compounds related to this scaffold and evaluating their biological activities. This could lead to the development of new drug molecules with lesser side effects. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
properties
IUPAC Name |
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDSZPBRKRRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)
![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)
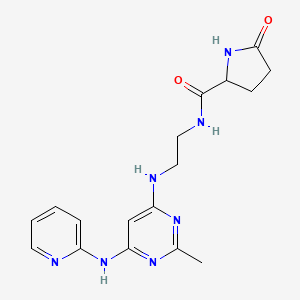
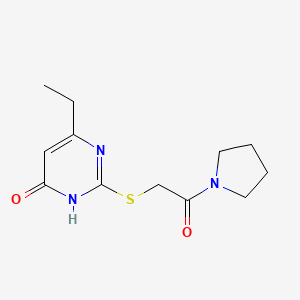
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
